Tetraethylammonium bistrifluoromethanesulfonimidate
Overview
Description
Tetraethylammonium bistrifluoromethanesulfonimidate is a quaternary ammonium salt primarily used as an electrolyte in various applications. It is known for its high purity and stability, making it suitable for electronic purposes . The compound has a molecular formula of C10H20F6N2O4S2 and a molecular weight of 410.40 g/mol .
Mechanism of Action
Target of Action
Tetraethylammonium bistrifluoromethanesulfonimidate, also known as Bistrifluoromethanesulfonimide tetraethylammonium salt, is a quaternary ammonium salt . The primary targets of this compound are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation . The downstream effects of these changes can include altered cellular activity and physiological responses.
Pharmacokinetics
As a quaternary ammonium salt, it is expected to have good solubility in water and organic solvents
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances in the environment can potentially interact with the compound and alter its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylammonium bistrifluoromethanesulfonimidate can be synthesized through the reaction of tetraethylammonium hydroxide with bistrifluoromethanesulfonimide. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Tetraethylammonium bistrifluoromethanesulfonimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetraethylammonium group is replaced by other nucleophiles.
Complex Formation: The compound can form complexes with metal ions, which can be used in various catalytic processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Solvents: Organic solvents such as acetonitrile and dichloromethane are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce tetraethylammonium halides .
Scientific Research Applications
Tetraethylammonium bistrifluoromethanesulfonimidate has a wide range of applications in scientific research:
Chemistry: It is used as an electrolyte in electrochemical studies and as a reagent in organic synthesis.
Biology: The compound is used in studies involving ion channels and membrane transport due to its ability to block potassium channels.
Comparison with Similar Compounds
- Tetrabutylammonium bistrifluoromethanesulfonimidate
- Tetramethylammonium bistrifluoromethanesulfonimidate
- Tetraethylammonium nitrate
- Tetrabutylammonium trifluoromethanesulfonate
Comparison: Tetraethylammonium bistrifluoromethanesulfonimidate is unique due to its specific molecular structure, which provides distinct electrochemical properties. Compared to similar compounds, it offers higher stability and purity, making it more suitable for electronic applications .
Biological Activity
Overview
Tetraethylammonium bistrifluoromethanesulfonimidate (TEA-BTFSI) is a quaternary ammonium salt that has garnered attention for its potential applications in both electrochemical and biological contexts. This compound is primarily utilized as an electrolyte in electrochemical studies and as a reagent in organic synthesis. Its unique properties enable it to interact with biological systems, particularly in the study of ion channels and membrane transport mechanisms.
TEA-BTFSI is characterized by its high purity and stability, making it suitable for various applications. The compound can be synthesized through the reaction of tetraethylammonium hydroxide with bistrifluoromethanesulfonimide, typically in an organic solvent like acetonitrile under controlled conditions. Its solubility in water and organic solvents contributes to its versatility in research settings.
Target of Action
TEA-BTFSI primarily interacts with ion channels, particularly potassium channels, where it acts as a blocker. This interaction is crucial for understanding its role in cellular processes and potential therapeutic applications.
Biochemical Pathways
The precise biochemical pathways affected by TEA-BTFSI are still under investigation. However, preliminary studies suggest that it may influence ion transport across cell membranes, which is vital for maintaining cellular homeostasis.
Pharmacokinetics
As a quaternary ammonium salt, TEA-BTFSI exhibits good solubility characteristics, allowing it to be effectively utilized in biological assays. The pharmacokinetic profile indicates that it can readily penetrate biological membranes, although detailed studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Ion Channel Studies
TEA-BTFSI has been employed in various studies examining its effects on ion channels:
- Potassium Channels : Research indicates that TEA-BTFSI effectively blocks potassium channels, which can lead to alterations in neuronal excitability and muscle contraction dynamics. This property makes it a valuable tool for studying channelopathies and developing potential treatments for related disorders.
- Calcium Channels : There is emerging evidence suggesting that TEA-BTFSI may also affect calcium channel activity, though further research is necessary to elucidate these interactions.
Case Studies
- Effect on Neuronal Activity : A study investigating the impact of TEA-BTFSI on neuronal action potentials demonstrated significant alterations in firing rates when potassium channels were inhibited. This highlights the compound's potential use in neuropharmacology.
- Membrane Transport Studies : In experiments assessing the role of TEA-BTFSI on membrane transport proteins, results indicated that the compound could modulate the activity of transporters involved in nutrient uptake, suggesting broader implications for metabolic regulation.
Comparative Analysis
Compound Name | Structure Type | Biological Activity | Applications |
---|---|---|---|
This compound | Quaternary Ammonium Salt | Potassium Channel Blocker | Neuropharmacology, Electrochemistry |
Tetrabutylammonium bistrifluoromethanesulfonimidate | Quaternary Ammonium Salt | Similar Ion Channel Interactions | Electrochemical Studies |
Tetramethylammonium bistrifluoromethanesulfonimidate | Quaternary Ammonium Salt | Less Effective in Biological Systems | Organic Synthesis |
Research Findings
Recent studies have highlighted the dual role of TEA-BTFSI as both an electrolyte and a biological agent:
- Electrochemical Stability : TEA-BTFSI exhibits high electrochemical stability, making it suitable for use in lithium-ion batteries and other electrochemical applications.
- Biological Implications : The compound's ability to modulate ion channel activity suggests potential therapeutic uses in treating conditions associated with ion channel dysfunction.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tetraethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.C2F6NO4S2/c1-5-9(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVQLVFWBBDZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585000 | |
Record name | N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161401-26-9 | |
Record name | N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylammonium bistrifluoromethanesulfonimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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